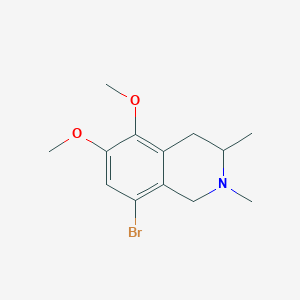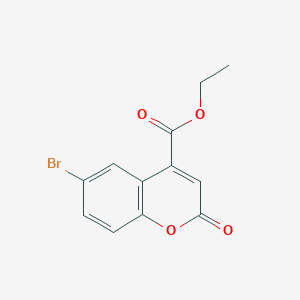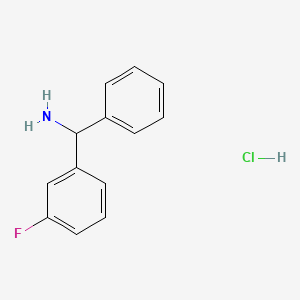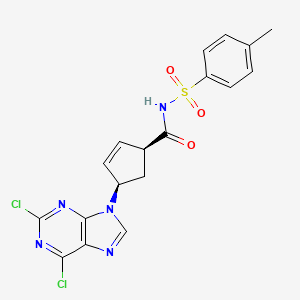
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with dichloro groups and a tosylated cyclopentene carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Purine Derivative: Starting with a purine base, chlorination is carried out using reagents like thionyl chloride or phosphorus oxychloride to introduce the dichloro groups.
Cyclopentene Carboxamide Formation: The cyclopentene ring is synthesized through cyclization reactions, often involving Grignard reagents or organolithium compounds.
Coupling Reaction: The final step involves coupling the purine derivative with the tosylated cyclopentene carboxamide under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloro purine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
科学研究应用
Chemistry
In chemistry, (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with nucleic acids and proteins. It may act as an inhibitor or modulator of specific enzymes involved in DNA replication and repair.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral, anticancer, and anti-inflammatory agents. The presence of the purine ring system makes it a candidate for targeting purine metabolism pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It may also find applications in the synthesis of diagnostic agents and biochemical probes.
作用机制
The mechanism of action of (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The dichloro purine moiety can bind to active sites of enzymes, inhibiting their activity. The tosyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxamide: Lacks the tosyl group, which may affect its biological activity.
(1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-methylcyclopent-2-ene-1-carboxamide: Contains a methyl group instead of the tosyl group, leading to different pharmacokinetic properties.
Uniqueness
The presence of the tosyl group in (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-N-tosylcyclopent-2-ene-1-carboxamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable candidate for drug development.
属性
分子式 |
C18H15Cl2N5O3S |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
(1S,4R)-4-(2,6-dichloropurin-9-yl)-N-(4-methylphenyl)sulfonylcyclopent-2-ene-1-carboxamide |
InChI |
InChI=1S/C18H15Cl2N5O3S/c1-10-2-6-13(7-3-10)29(27,28)24-17(26)11-4-5-12(8-11)25-9-21-14-15(19)22-18(20)23-16(14)25/h2-7,9,11-12H,8H2,1H3,(H,24,26)/t11-,12+/m1/s1 |
InChI 键 |
DXYLLVMJWVYRCQ-NEPJUHHUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@H]2C[C@H](C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CC(C=C2)N3C=NC4=C3N=C(N=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
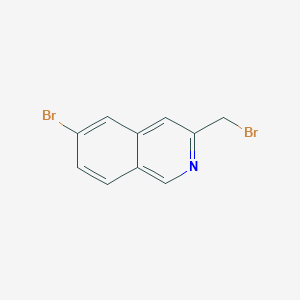

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)


![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
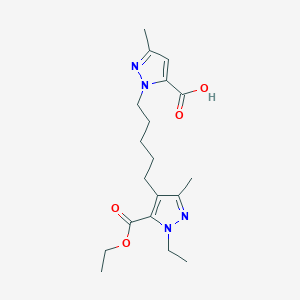
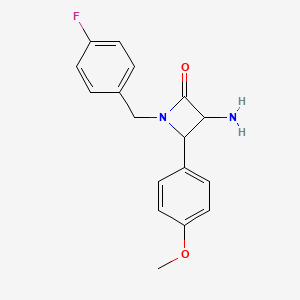
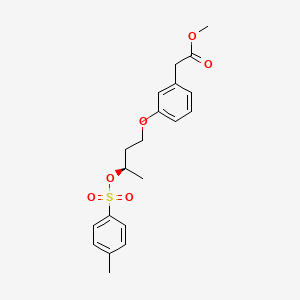
![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
